N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
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Description
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H22N4O6S and its molecular weight is 482.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide and its derivatives are synthesized for their potential biological activities. For instance, N-substituted derivatives have been synthesized and evaluated for antibacterial activity against Gram-negative and Gram-positive bacteria, showing moderate to talented activity (Khalid et al., 2016). Similarly, compounds with the piperazine ring have been studied for their structure and reactivity using methods like crystal structure studies, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations (Kumara et al., 2017).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, such compounds are explored for their pharmacological properties. For example, benzamide derivatives with a piperidine ring have been synthesized and shown to accelerate gastric emptying and increase the frequency of defecation, indicating potential as prokinetic agents (Sonda et al., 2004). Another study synthesized similar compounds and screened them against butyrylcholinesterase (BChE) enzyme, highlighting their potential use in treating neurological disorders like Alzheimer's disease (Khalid et al., 2016).
Neuropharmacology and Behavioral Science
Some derivatives of this compound class have been studied in neuropharmacology. For instance, research on orexin 1 and 2 receptor antagonists, which are related structurally, has provided insights into their roles in treating insomnia and compulsive food consumption in animal models (Piccoli et al., 2012). These studies contribute to our understanding of neural systems motivating drug abuse and compulsive behaviors.
Antimicrobial Studies
Benzofuran-oxadiazole hybrids have been synthesized and evaluated for their antimicrobial activities. This research contributes to the development of new antimicrobial agents with potential clinical applications (Sanjeeva et al., 2021).
Chemoinformatics and Molecular Modeling
In the realm of chemoinformatics, these compounds have been subjects of molecular interaction studies to understand their binding affinities and mechanisms at a molecular level, such as in cannabinoid receptor antagonism (Shim et al., 2002).
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S/c1-31-17-6-8-18(9-7-17)34(29,30)27-12-10-15(11-13-27)21(28)24-23-26-25-22(33-23)20-14-16-4-2-3-5-19(16)32-20/h2-9,14-15H,10-13H2,1H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYYKILNJZQYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.